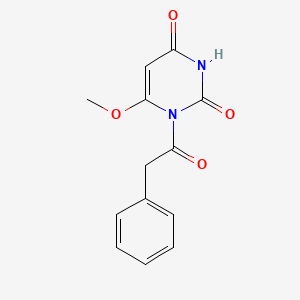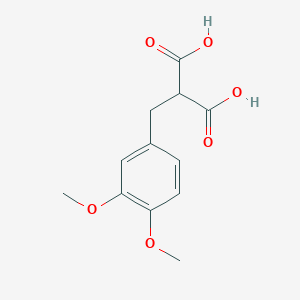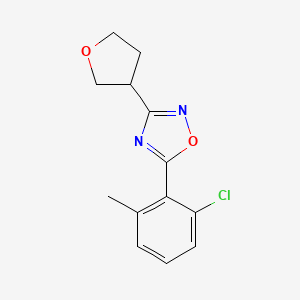
6-methoxy-1-(phenylacetyl)-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrimidinedione derivatives, including compounds similar to "6-methoxy-1-(phenylacetyl)-2,4(1H,3H)-pyrimidinedione," involves various synthetic routes. For instance, 1-phenyl-3-(p-methoxyphenyl) dihydro-2-thioxo-4,6 (1H, 5H)-pyrimidinediones have been synthesized and coupled with diazotised bases, exhibiting activity against microorganisms (Nigam, Saharia, & Sharma, 1981). Furthermore, the transformation of 6- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 1-N-acylated derivatives under Friedel-Craft-like conditions showcases the compound's reactivity and potential for further chemical modifications (Botta, De Angelis, Finizia, Nicoletti, & Delfini, 1985).
Molecular Structure Analysis
The crystal structure of compounds related to "6-methoxy-1-(phenylacetyl)-2,4(1H,3H)-pyrimidinedione" has been extensively studied. For example, the crystal structure of 3-(4′-Methoxyl)-phenyl-5-cyano-6-methylthio pyrimidine-2, 4-diones has been determined, revealing insights into the spatial arrangement and molecular interactions that could predict the compound's reactivity and interaction with biological targets (Hua, 2001).
Chemical Reactions and Properties
Pyrimidinediones undergo a variety of chemical reactions, reflecting their versatile chemical properties. The synthesis of 4,6-bis(1H-1,2,3-triazolyl)pyrimidines from 4,6-diazido-2-(4-methoxyphenyl)pyrimidine, for example, demonstrates the compound's capacity for nucleophilic substitution and formation of heterocyclic structures, which are crucial for pharmaceutical applications (Nikolaenkova & Krivopalov, 1997).
Eigenschaften
IUPAC Name |
6-methoxy-1-(2-phenylacetyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-19-12-8-10(16)14-13(18)15(12)11(17)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWKRKZCLXLKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC(=O)N1C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-(phenylacetyl)-2,4(1H,3H)-pyrimidinedione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5630592.png)

![N-{2-[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B5630604.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5630611.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5630626.png)
![3-[(4,4-difluoropiperidin-1-yl)sulfonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5630630.png)
![2-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5630634.png)
![5-methyl-N-{2-[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5630642.png)
![5-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5630649.png)

![5-propyl-1'-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5630661.png)

![(3,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5630672.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methylbenzamide](/img/structure/B5630691.png)